(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole derivative featuring a coumarin-based imino substituent and a methyl ester functional group. Its structure integrates a benzo[d]thiazole core substituted with 5,7-dimethyl groups, a (2-oxo-2H-chromene-3-carbonyl)imino moiety, and a methyl acetate side chain. The Z-configuration at the imino double bond is critical for its stereoelectronic properties, which influence interactions with biological targets or materials. The coumarin fragment (2-oxo-2H-chromene) may enhance photophysical properties, making the compound relevant in optoelectronic applications .
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-12-8-13(2)19-16(9-12)24(11-18(25)28-3)22(30-19)23-20(26)15-10-14-6-4-5-7-17(14)29-21(15)27/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKVJCQVWLHUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4OC3=O)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a chromene moiety linked to a benzo[d]thiazole unit, which is critical for its biological properties. The presence of multiple functional groups allows for diverse interactions with biological targets.
Biological Activity Overview
The compound has shown promise in several areas of biological activity:
- Antimicrobial Activity : Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure enhances this activity by improving binding affinity to bacterial targets .
- Anticancer Properties : Compounds containing chromene and thiazole moieties have been studied for their anticancer effects. These compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of chromene derivatives, suggesting that this compound may inhibit key inflammatory mediators .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, such as MurB in bacterial cell wall synthesis, which is crucial for its antibacterial activity .
- Receptor Interaction : It has been suggested that the compound interacts with specific receptors or proteins involved in cell signaling pathways, leading to altered cellular responses and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications to the chromene or thiazole rings can significantly impact its biological activity:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups on phenyl rings | Increased antibacterial potency |
| Alkyl substitutions on chromene | Enhanced anticancer efficacy |
| Hydroxyl groups | Improved anti-inflammatory properties |
Case Studies
- Antibacterial Activity : In a study evaluating various thiazole derivatives, it was found that compounds with similar structures exhibited MIC values significantly lower than standard antibiotics, indicating strong antibacterial potential .
- Anticancer Studies : A derivative of this compound was tested against multiple cancer cell lines and demonstrated IC50 values in the low micromolar range, suggesting potent anticancer activity through apoptosis induction via caspase activation pathways .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent .
Scientific Research Applications
Structural Overview
The compound features a thiazole derivative structure, which is significant for its biological properties. The presence of multiple functional groups enhances its reactivity and interaction with biological targets. Its molecular formula is C20H18N2O6S, with a molecular weight of 414.43 g/mol.
Antidepressant Activity
Research has shown that thiazole derivatives can exhibit antidepressant-like effects. Compounds similar to (Z)-methyl 2-(...) have demonstrated high affinities for serotonin receptors, specifically 5-HT1A and 5-HT2A. For instance, one derivative exhibited a Ki value of 17 nM for the 5-HT1A receptor, indicating significant binding affinity .
Anti-inflammatory Effects
Thiazole derivatives are known for their anti-inflammatory properties. The unique structure of (Z)-methyl 2-(...) may contribute to similar effects through modulation of inflammatory pathways. This compound potentially interacts with specific molecular targets to modulate enzyme activities or receptor signaling pathways, leading to therapeutic effects .
Anticancer Research
Research indicates that heterocyclic compounds like thiazoles have been extensively studied for their anticancer activities. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural characteristics of (Z)-methyl 2-(...) may enhance its efficacy in targeting cancer cells.
Synthesis and Characterization
The synthesis of (Z)-methyl 2-(...) typically involves several steps:
Formation of Key Intermediates
The compound is synthesized from commercially available precursors through controlled reactions.
Characterization Techniques
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. These methods ensure that the synthesized compound meets the required specifications for research applications.
Study on Antidepressant Effects
A notable study evaluated a series of benzothiazole derivatives, demonstrating significant antidepressant-like activity in animal models using the forced swimming test (FST) and tail suspension test (TST). Compounds similar to (Z)-methyl 2-(...) showed reduced immobility times in these tests, suggesting potential efficacy in treating depression .
Anti-cancer Research
Further studies have explored the anticancer potential of thiazole derivatives. For example, research on thiophene-based derivatives indicates that these compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Chemical Reactions Analysis
Nucleophilic Attack at the Chromene Carbonyl Group
The 2-oxo-2H-chromene-3-carbonyl group is susceptible to nucleophilic attack due to its electrophilic lactone carbonyl. For example:
-
Hydrazine Reaction : Analogous chromene derivatives react with hydrazine hydrate to form hydrazones or undergo ring-opening. For instance, ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine to yield salicylaldehyde azine or malonohydrazide . Applied to the target compound, this could produce hydrazone derivatives or open the chromene ring (Figure 1A) .
Multi-Component Cyclization Reactions
The imino (-C=N-) and thiazole groups facilitate cyclization with reagents like thiosemicarbazide and dialkyl acetylenedicarboxylates. For example:
-
Thiosemicarbazide Interaction : In a one-pot reaction with thiosemicarbazide and dimethyl acetylenedicarboxylate, similar compounds form thiazolidin-5-ylidene acetates . The target compound may yield fused thiazolidinone-chromene hybrids (Figure 1B) .
| Reaction Conditions | Catalyst/Solvent | Key Intermediates |
|---|---|---|
| AcOH, DMF, 60–65°C | Glacial acetic acid | Thiosemicarbazide adducts, acetylene dicarboxylate intermediates |
Condensation with Aldehydes
The imino group participates in Schiff base formation. For instance:
-
Benzaldehyde Condensation : Reaction with aromatic aldehydes (e.g., benzaldehyde) and thioglycolic acid forms thiazolidin-4-one derivatives . This suggests the target compound could generate analogous conjugates under similar conditions .
| Reagents | Conditions | Product Class | Biological Relevance |
|---|---|---|---|
| Benzaldehyde, thioglycolic acid | Microwave-assisted (120°C, AcOH/DMF) | Thiazolidinone-chromene hybrids | Antiviral, anticancer activity |
Ester Hydrolysis
The methyl acetate side chain can undergo hydrolysis:
-
Acidic/Basic Hydrolysis : Conversion to carboxylic acid derivatives under acidic (H₂SO₄) or basic (NaOH) conditions. This is typical for ester groups, though specific data for the target compound is limited .
Cycloaddition Reactions
The α,β-unsaturated carbonyl system in the chromene moiety may act as a dienophile in Diels-Alder reactions. For example:
-
Diels-Alder with Dienes : Chromene derivatives react with conjugated dienes to form bicyclic adducts . While not explicitly documented for the target compound, this reactivity is plausible .
Functionalization of the Benzo[d]thiazole Ring
The electron-rich thiazole ring may undergo electrophilic substitutions:
-
Bromination/Nitration : Thiazole derivatives are often brominated at the 5-position or nitrated under acidic conditions .
Key Structural and Mechanistic Insights
-
Chromene Reactivity : The lactone ring’s propensity for nucleophilic attack dominates its reactivity .
-
Thiazole Participation : The benzo[d]thiazole ring enhances electron-deficient character, aiding cycloadditions .
-
Stereochemical Outcomes : Z-configuration at the imino group influences regioselectivity in cyclization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with four analogous molecules, emphasizing substituent effects, biological activities, and synthetic routes.
Table 1: Comparative Analysis of Structural and Functional Features
Key Findings:
Structural Diversity and Bioactivity: The target compound’s coumarin-based imino group distinguishes it from the dihydrodioxine and sulfonyl-benzoyl analogs in and . The electron-withdrawing nature of the coumarin carbonyl may enhance binding to microbial enzymes compared to the electron-rich dihydrodioxine in .
Functional Group Impact: The methyl ester in the target compound offers hydrolytic stability compared to the free carboxylic acid in , which may affect bioavailability and metabolic pathways .
Synthetic Approaches: The target compound’s synthesis likely involves imino condensation between a 5,7-dimethyl-benzothiazole amine and 2-oxo-2H-chromene-3-carbonyl chloride, analogous to the methods in (reflux with acetic acid/sodium acetate) .
Biological Performance :
- While the target compound’s activity is hypothesized based on benzothiazole-coumarin hybrids, ’s acetic acid derivative demonstrates confirmed antibacterial effects, highlighting the role of the free carboxylic acid in microbial target interaction .
- The indole-thiazolylidene hybrid in shows anticancer activity, suggesting that replacing the coumarin unit with an indole-carboxylic acid alters target specificity .
Q & A
Q. What synthetic routes are commonly used to prepare this compound?
The synthesis typically involves multi-step condensation reactions. Key steps include:
- Formation of the benzo[d]thiazole core : Reacting 5,7-dimethyl-2-aminobenzothiazole with 2-oxo-2H-chromene-3-carbonyl chloride under reflux in acetic acid, using sodium acetate as a base to facilitate imine bond formation .
- Esterification : Introducing the methyl acetate group via nucleophilic acyl substitution .
- Purification : Recrystallization from DMF/acetic acid mixtures ensures high purity .
Q. Which spectroscopic techniques are critical for characterization?
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl groups at C5/C7 of benzothiazole) and Z-configuration via NOESY correlations .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., loss of ester groups) .
- X-ray Crystallography : Resolves crystal packing and absolute configuration .
Q. What intermediates are pivotal in the synthesis?
Key intermediates include:
- 3-Formyl-1H-indole-2-carboxylate : Used in imine formation via condensation with aminothiazoles .
- 5,7-Dimethyl-2-aminobenzothiazole : Synthesized via cyclization of thiourea derivatives with α-haloketones .
Q. How is the compound purified post-synthesis?
- Recrystallization : DMF/acetic acid mixtures yield high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates byproducts .
Advanced Research Questions
Q. How can the Z-configuration of the imino group be confirmed?
- X-ray Crystallography : Provides unambiguous proof of stereochemistry by visualizing spatial arrangements .
- NOESY NMR : Detects through-space interactions between the imino proton and adjacent chromene carbonyl group .
Q. What challenges arise in achieving regioselectivity during benzo[d]thiazole ring formation?
- Steric and Electronic Factors : Methyl groups at C5/C7 influence reactivity; using bulky catalysts (e.g., triethylamine) directs substitution to the C2 position .
- Reaction Monitoring : In-situ FTIR tracks intermediate formation to optimize reaction times .
Q. How can contradictions between spectroscopic data and computational models be resolved?
- Cross-Validation : Compare experimental X-ray/NMR data with density functional theory (DFT)-optimized structures to identify discrepancies .
- Dynamic NMR : Assess temperature-dependent conformational changes affecting chemical shifts .
Q. What strategies improve the yield of the imino condensation step?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
